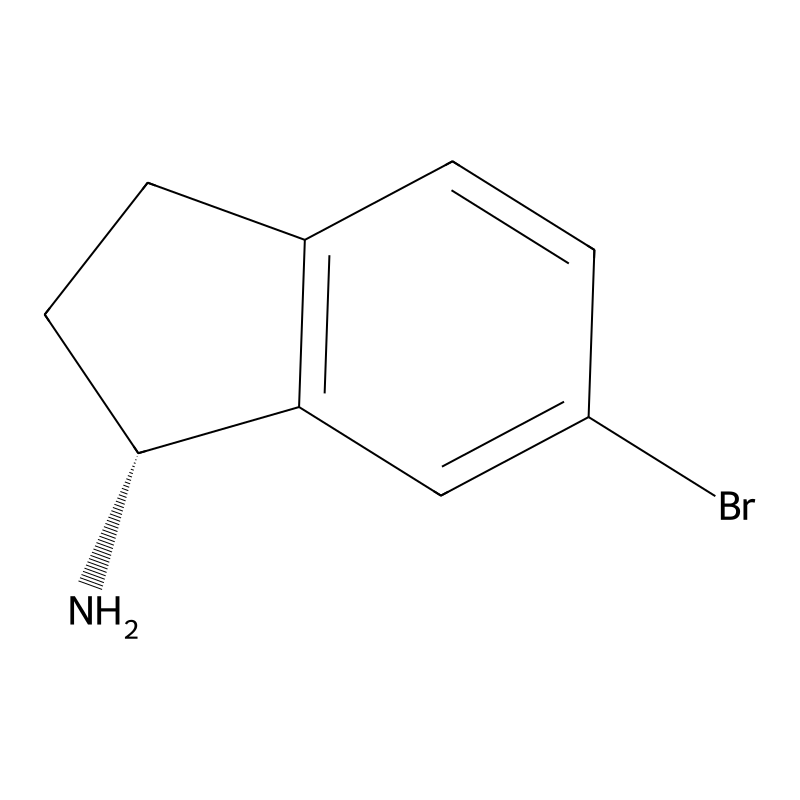

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chemical compound characterized by its unique structure, which includes a bromo substituent on the indene ring. Its molecular formula is and it has a molecular weight of approximately 200.09 g/mol. The compound features a bicyclic structure, which contributes to its potential biological activity and reactivity in various

Synthetic Organic Chemistry

Researchers investigate methods for synthesizing (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine and related compounds. This may involve developing new synthetic routes or improving existing ones. The findings can be published in scientific journals like the Journal of Organic Chemistry .

- Oxidation: The amino group may be oxidized to form nitro or other derivatives.

- Reduction: The bromo group can be reduced to yield the corresponding hydrogenated compound.

- Substitution: The bromo group can undergo nucleophilic substitution with various nucleophiles, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The compound exhibits notable biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of pharmacologically active compounds, including those targeting neurological disorders. Its structural features allow it to interact with specific molecular targets, which can modulate enzyme activity and influence various biochemical pathways .

The synthesis of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine typically involves:

- Bromination: Starting from 2,3-dihydro-1H-indene, bromination is performed using bromine or N-bromosuccinimide to introduce the bromo substituent.

- Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the desired amine.

The process can be optimized through the use of catalysts and controlled reaction conditions to enhance yield and purity.

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine has applications in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive compounds.

- Organic Synthesis: Its unique structure allows it to be used as a building block in the development of more complex molecules.

Additionally, derivatives of this compound have shown potential antioxidant and anticancer activities .

Studies have demonstrated that (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine interacts with specific receptors and enzymes, influencing their activity. This interaction is critical for understanding its potential therapeutic applications and mechanisms of action. The presence of both bromo and amino groups enhances its binding affinity and selectivity towards biological targets .

Several compounds share structural similarities with (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2,3-dihydro-1H-inden-1-amine | Lacks amino group | May exhibit different reactivity |

| 4-Fluoro-2,3-dihydro-1H-inden-1-amine | Contains fluorine instead of bromine | Alters chemical properties significantly |

| 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amines | Chlorine substitution | Different reactivity profile compared to brominated analogs |

| 3-Amino-6-bromoindene derivatives | Similar core structure | Potentially different biological activities due to varying substituents |

The uniqueness of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amines lies in its specific combination of bromine and amino groups on the indene backbone, which influences its chemical reactivity and biological interactions significantly compared to other similar compounds .

Traditional synthetic approaches to (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine typically involve sequential bromination and amination reactions starting from 2,3-dihydro-1H-inden-1-amine precursors . The most established methodology employs electrophilic aromatic substitution reactions using molecular bromine or iron(III) bromide as the brominating agent under controlled temperature conditions .

The bromination of 2,3-dihydro-1H-inden-1-amine typically proceeds through electrophilic aromatic substitution, where bromine is introduced at the sixth position of the indane ring system . This reaction is carried out under controlled conditions to ensure selective bromination at the desired position, with iron(III) bromide serving as a catalyst to facilitate the electrophilic attack . The reaction typically requires temperatures ranging from 25 to 80 degrees Celsius in dichloromethane or chloroform solvents, with reaction times extending from 2 to 12 hours depending on the specific conditions employed .

Alternative approaches utilize N-bromosuccinimide as the brominating agent, which offers several advantages over molecular bromine in terms of selectivity and ease of handling [3]. The N-bromosuccinimide method involves the treatment of 5-aminoindane derivatives with N-bromosuccinimide in the presence of silicon dioxide and sodium perchlorate in dichloromethane at room temperature for extended periods of 24 hours . This approach demonstrates excellent regioselectivity, yielding brominated products in approximately 75 percent yield .

The mechanistic aspects of N-bromosuccinimide bromination involve free radical surface reactions that occur at the crystal lattice of the brominating agent [3]. The outstanding brominating ability of N-bromosuccinimide stems from four fundamental properties: an almost nonpolar nitrogen-bromine bond allowing homolytic fission, good agreement between bond distances in the reagent and target substrates, similarity in valency angles, and the planar structure of the N-bromosuccinimide molecule [3].

Asymmetric Synthesis Techniques for Enantiomeric Control

The asymmetric synthesis of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine represents a significant challenge in synthetic organic chemistry, requiring sophisticated methodologies to achieve high enantiomeric purity [4]. Palladium-catalyzed asymmetric carboamination reactions have emerged as a powerful approach for constructing enantioenriched 2-aminoindane derivatives with excellent stereoselectivity [5] [4].

The palladium-catalyzed asymmetric carboamination methodology employs a catalyst system generated in situ from palladium(II) acetate and (S)-tert-butylPHOX ligand [5] [4]. This approach provides direct access to enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and aliphatic amines with enantioselectivity ratios exceeding 99:1 [4]. The transformations occur through a key anti-aminopalladation mechanism involving intermolecular attack of an amine nucleophile on an arylpalladium alkene complex [4].

Rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions represent another significant advancement in the stereoselective synthesis of chiral indane derivatives [6]. The methodology utilizes pinacolborane chalcone derivatives with MonoPhos as the chiral ligand under relatively mild conditions [6]. This approach enables the synthesis of enantioenriched 3-aryl-1-indanone derivatives in yields up to 95 percent with excellent enantioselectivities reaching 95 percent enantiomeric excess [6].

Enzymatic resolution approaches offer an alternative strategy for obtaining optically active indane building blocks with high enantiomeric purity [7]. The methodology employs lipases such as Amano PS (Burkholderia cepacia lipase) and Novozym 435 (Candida Antarctica Lipase B) for the resolution of racemic indane alcohols and amines [7]. This biocatalytic approach provides an efficient protocol for obtaining optically active products with enantiomeric excess values exceeding 96 percent [7].

The stereoselective synthesis of 3-aminoindan-1-ones has been achieved through palladium-catalyzed reactions employing triflates of salicylic sulfinyl imines and ethylene glycol vinyl ether [8]. The reaction sequence initiates with a regioselective Heck reaction followed by stereoselective Lewis acid mediated annulation [8]. Acidic cleavage of the sulfinamides produces pure (R)- and (S)-3-aminoindan-1-ones, which have been successfully incorporated into active biological compounds [8].

| Asymmetric Method | Catalyst System | Enantioselectivity | Yield Range | Key Advantages |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd(OAc)₂/(S)-tert-butylPHOX | >99:1 er | 85-95% | High selectivity, mild conditions |

| Rh-Catalyzed Addition | Rh-MonoPhos Complex | Up to 95% ee | 85-95% | Broad substrate scope |

| Enzymatic Resolution | Amano PS, Novozym 435 | >96% ee | 70-85% | Green chemistry, high selectivity |

| Pd-Heck Annulation | Pd-catalyst/Lewis acid | High diastereoselectivity | 80-90% | One-pot synthesis |

Catalytic Systems for Stereoselective Formation

The development of efficient catalytic systems for the stereoselective formation of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine has focused on transition metal complexes with chiral ligands that provide both high activity and selectivity [5] [4] [9]. Palladium-based catalytic systems have demonstrated exceptional performance in asymmetric transformations of indane derivatives [5] [4].

The palladium(II)-catalyzed system utilizing (S)-tert-butylPHOX ligand represents one of the most effective approaches for asymmetric carboamination reactions [5] [4]. This phosphine-oxazoline ligand provides exceptional stereochemical control through its rigid backbone and strategically positioned donor atoms [5]. The catalyst system operates under mild conditions and accommodates a wide range of substrates, delivering products with enantioselectivity ratios exceeding 99:1 [4].

Rhodium-based catalytic systems employing MonoPhos ligands have shown remarkable efficiency in asymmetric 1,4-addition reactions [6]. The MonoPhos ligand system offers extraordinary simplicity while maintaining excellent enantioselectivity in the synthesis of chiral 3-aryl-1-indanone derivatives [6]. The catalyst loading can be maintained at relatively low levels while achieving high yields and selectivities [6].

Palladium-catalyzed multicomponent assembly reactions utilize 1,1'-bis(diphenylphosphanyl)ferrocene (DPPF) ligand systems for the construction of highly substituted indoles [10]. This methodology incorporates both Buchwald-Hartwig reactions and arene-alkene coupling reactions using a single catalyst-ligand system [10]. The DPPF ligand provides optimal electronic and steric properties for facilitating these sequential transformations [10].

Recent developments in catalytic systems have focused on palladium-catalyzed asymmetric intramolecular allylic carbon-hydrogen amination reactions [9]. These systems employ chiral phosphoramidite ligands to deliver various chiral isoindolines with yields up to 98 percent and excellent enantioselectivities reaching 98 percent enantiomeric excess [9]. The methodology operates under mild conditions and demonstrates wide substrate compatibility [9].

Suzuki-Miyaura coupling reactions have been successfully employed for the modification of indane-based amino acid derivatives using palladium catalysis [11]. These cross-coupling reactions provide access to highly functionalized indane derivatives through carbon-carbon bond formation under mild conditions [11] [12]. The methodology benefits from the commercial availability of diverse boronic acids and the environmentally favorable nature of the boron-containing byproducts [12].

| Catalytic System | Metal Center | Ligand Type | Selectivity | Substrate Scope |

|---|---|---|---|---|

| Pd(OAc)₂/(S)-tert-butylPHOX | Palladium(II) | Chiral Phosphine-Oxazoline | >99% ee | Aryl triflates |

| Rh-MonoPhos | Rhodium(I) | Chiral Monophosphine | Up to 95% ee | Chalcone derivatives |

| Pd-DPPF | Palladium(0) | Bis(diphenylphosphino)ferrocene | Racemic | Aryl halides |

| Pd-Phosphoramidite | Palladium(II) | Chiral Phosphoramidite | Up to 98% ee | Allylic substrates |

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine has become increasingly important for sustainable pharmaceutical manufacturing [13] [14]. Microwave-assisted synthesis represents a significant advancement in green chemistry approaches, offering reduced reaction times, improved yields, and decreased energy consumption [15] [16].

Microwave-assisted bromination reactions utilizing N-bromosuccinimide have demonstrated exceptional efficiency in the synthesis of brominated indole derivatives [16]. The methodology employs tetra-butylammonium fluoride-promoted intramolecular cyclization under microwave irradiation conditions, generating products in nearly quantitative yields within minutes rather than hours [16]. The reactions are carried out in tetrahydrofuran in the absence of metals, providing an environmentally benign approach to halogenated heterocycles [16].

Continuous flow chemistry has emerged as a powerful tool for the sustainable production of brominated compounds [14] [17]. Flow-based bromination processes generate hazardous reagents such as molecular bromine or potassium hypobromite in situ by reacting oxidants with hydrogen bromide or potassium bromide [14]. This approach minimizes the handling and storage of dangerous materials while maintaining high yields ranging from 78 to 99 percent [14].

The continuous flow synthesis methodology can be easily adapted for industrial applications, offering advantages in terms of safety, efficiency, and scalability [14] [17]. The protocol involves the in situ generation of brominating agents directly coupled to the bromination reaction and subsequent quench of residual bromine, providing a complete process solution [14].

Phase-transfer catalysis in aqueous media represents another significant green chemistry advancement [13]. Amphiphilic indole-based phase-transfer organocatalysts have been developed for environmentally benign bromination reactions in water [13]. This methodology eliminates the need for organic solvents while maintaining good yields and selectivity [13]. The aqueous approach demonstrates superior sustainability compared to traditional organic solvent-based methods [13].

Biocatalytic approaches utilizing enzymatic systems offer exceptional selectivity and environmental compatibility [7]. Lipase-catalyzed resolution reactions provide access to enantiomerically pure indane derivatives without the need for harsh reaction conditions or toxic reagents [7]. The enzymatic methodology operates under mild conditions and generates minimal waste, aligning with green chemistry principles [7].

Industrial production optimization has focused on reducing catalyst loading while maintaining high yields and selectivity . Continuous flow reactors and automated systems are employed to improve efficiency and ensure consistent product quality . Purification techniques such as recrystallization and chromatography are implemented to achieve the required pharmaceutical-grade purity standards .

| Green Chemistry Approach | Key Advantages | Yield Range | Environmental Benefits |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction, high yields | 90-99% | Reduced energy consumption |

| Continuous Flow Chemistry | Safe handling, scalable | 78-99% | Minimized waste, safer operations |

| Phase-Transfer Catalysis | Water as solvent | 80-90% | Eliminated organic solvents |

| Biocatalytic Resolution | Mild conditions, selective | 70-85% | Minimal waste, biodegradable |

The optimization of reaction conditions for large-scale production involves careful consideration of temperature, pressure, residence time, and catalyst loading [19] [20]. Flow chemistry systems enable precise control of these parameters while providing real-time monitoring capabilities [19]. The methodology allows for rapid screening of reaction conditions and efficient scale-up from laboratory to production scale [19].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural elucidation and characterization of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine. The compound's unique bicyclic structure, containing both aromatic and aliphatic components, generates characteristic spectral patterns that provide definitive structural confirmation [1] [2].

1H NMR Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine exhibits distinctive chemical shift patterns characteristic of the indene ring system with bromine substitution. The aromatic protons display signals in the range of 7.0-7.8 ppm, with the meta-coupling pattern typical of 1,2,4-trisubstituted benzene rings [3] [4]. The proton adjacent to the bromine substituent (H-7) typically appears as a doublet or singlet at approximately 7.3-7.8 ppm due to the deshielding effect of the electronegative bromine atom [5].

The aliphatic region demonstrates characteristic patterns for the saturated five-membered ring. The methine proton bearing the amino group (H-1) appears as a quartet or quintet at 4.2-4.8 ppm, significantly deshielded by the adjacent nitrogen atom [6]. The methylene protons of the cyclopentane ring (H-2 and H-3) generate multiplets in the range of 2.4-3.2 ppm, with coupling patterns reflecting the chair-like conformation of the five-membered ring [7].

The amino group protons present analytical challenges due to their exchangeable nature. These protons typically appear as broad signals between 0.5-4.0 ppm, with chemical shifts highly dependent on concentration, solvent, and temperature conditions [6]. Deuterium oxide exchange experiments provide definitive confirmation of amino proton assignment, as these signals disappear upon treatment with D2O.

Table 1: 1H and 13C NMR Chemical Shift Data for (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

| Carbon Position | Expected 13C Chemical Shift (ppm) | Expected 1H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-1 (CHN) | 50-60 | 4.2-4.8 | quartet/quintet |

| C-2 (CH2) | 25-35 | 2.8-3.2 | multiplet |

| C-3 (CH2) | 25-35 | 2.4-2.8 | multiplet |

| C-4 (aromatic) | 120-140 | N/A | N/A |

| C-5 (aromatic) | 125-135 | N/A | N/A |

| C-6 (C-Br) | 120-130 | N/A | N/A |

| C-7 (aromatic) | 125-135 | 7.3-7.8 | doublet/singlet |

| C-8 (aromatic) | 125-135 | 7.0-7.3 | doublet |

| C-9 (aromatic) | 140-150 | 7.0-7.3 | doublet |

13C NMR Spectroscopic Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the electronic environment of each carbon atom within the molecular framework. The aromatic carbons appear in the characteristic range of 120-150 ppm, with the bromine-bearing carbon (C-6) typically observed at 120-130 ppm due to the heavy atom effect [5] [8]. The quaternary aromatic carbons adjacent to the fused ring system demonstrate chemical shifts in the range of 140-150 ppm, reflecting their unique electronic environment [9].

The aliphatic carbons display distinctive patterns consistent with the saturated five-membered ring structure. The carbon bearing the amino group (C-1) appears at 50-60 ppm, significantly deshielded by the electronegative nitrogen atom [6]. The methylene carbons of the cyclopentane ring (C-2 and C-3) generate signals in the range of 25-35 ppm, with subtle differences reflecting their distinct stereochemical environments within the ring system [8] [10].

The influence of the bromine substituent extends beyond the immediate carbon-bromine bond, affecting the chemical shifts of neighboring aromatic carbons through both inductive and mesomeric effects. This substitution pattern creates a unique fingerprint that facilitates unambiguous structural identification [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary structural information through characteristic fragmentation pathways that reflect the molecular architecture of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine. The electron ionization mass spectrum displays a molecular ion peak at m/z 212, corresponding to the molecular formula C9H10BrN [2] [13].

Primary Fragmentation Pathways

The fragmentation pattern follows predictable pathways based on the stability of resulting carbocations and the inherent weakness of specific bonds within the molecule. The molecular ion readily undergoes loss of the amino radical (NH2- ) to generate a prominent fragment at m/z 195 (C9H7Br+), typically observed with 85-95% relative intensity [14]. This fragmentation reflects the relatively weak carbon-nitrogen bond and the stability of the resulting brominated aromatic cation.

Secondary fragmentation involves loss of the CH2NH2 group, producing a fragment at m/z 183 (C8H7Br+) with 70-80% relative intensity. This pathway demonstrates the tendency for α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pattern observed in amine-containing compounds [14].

Table 2: Mass Spectrometry Fragmentation Pattern Data

| Fragment m/z | Fragment Formula | Loss from M+ | Relative Intensity (%) | Fragmentation Type |

|---|---|---|---|---|

| 212 | C9H10BrN+ | - | 100 (M+) | Molecular ion |

| 195 | C9H7Br+ | -NH2 | 85-95 | Loss of NH2 radical |

| 183 | C8H7Br+ | -CHN2 | 70-80 | Loss of CH2NH2 |

| 131 | C9H11+ | -Br | 60-70 | Loss of Br radical |

| 115 | C9H7+ | -Br,-NH2 | 40-50 | Sequential losses |

| 102 | C8H6+ | -Br,-NH2,-CH3 | 30-40 | Multiple losses |

| 77 | C6H5+ | -Br,-NH2,-C3H5 | 50-60 | Phenyl cation |

| 51 | C4H3+ | -Br,-NH2,-C5H7 | 20-30 | Cyclic fragment |

Secondary Fragmentation Mechanisms

Loss of the bromine radical from the molecular ion generates a fragment at m/z 131 (C9H11+) with moderate intensity (60-70%). This fragmentation pathway reflects the relative stability of the carbon-bromine bond compared to carbon-nitrogen bonds [15]. The resulting cation can undergo further fragmentation through sequential losses of the amino group and alkyl fragments.

The formation of the phenyl cation (C6H5+) at m/z 77 represents a significant fragmentation pathway, occurring with 50-60% relative intensity. This fragment results from extensive rearrangement and elimination processes, ultimately leading to the stable aromatic system [16]. The mechanism involves multiple bond cleavages and hydrogen rearrangements, reflecting the tendency of aromatic systems to stabilize through delocalization.

Lower molecular weight fragments, including m/z 51 (C4H3+), arise from complex rearrangement processes involving ring contraction and multiple bond cleavages. These fragments provide additional structural confirmation and demonstrate the complete fragmentation profile of the compound [16].

Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis

Infrared and Raman spectroscopy provide complementary information regarding the vibrational modes of functional groups within (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine. These techniques enable identification and characterization of specific functional groups through their characteristic absorption frequencies [17] [18].

Infrared Spectroscopic Analysis

The infrared spectrum displays characteristic absorption bands that confirm the presence of primary amine, aromatic, and halogen functionalities. The amino group generates distinctive N-H stretching vibrations appearing as medium to strong bands at 3350-3450 cm⁻¹ (asymmetric stretch) and 3250-3350 cm⁻¹ (symmetric stretch) [19] [20]. These bands typically appear as doublets due to the two N-H bonds in primary amines.

Aromatic C-H stretching vibrations appear as weak to medium intensity bands in the region 3050-3100 cm⁻¹, characteristic of aromatic hydrogen atoms [19]. The aliphatic C-H stretching modes of the saturated ring system generate medium intensity absorptions at 2930-2970 cm⁻¹ (CH2 groups) and 2850-2900 cm⁻¹ (CH groups) [18].

Table 3: Infrared Spectroscopy Functional Group Analysis

| Wavenumber (cm-1) | Assignment | Intensity | Band Type |

|---|---|---|---|

| 3350-3450 | N-H asymmetric stretch | medium-strong | stretch |

| 3250-3350 | N-H symmetric stretch | medium-strong | stretch |

| 3050-3100 | Aromatic C-H stretch | weak-medium | stretch |

| 2930-2970 | Aliphatic C-H stretch (CH2) | medium | stretch |

| 2850-2900 | Aliphatic C-H stretch (CH) | medium | stretch |

| 1600-1620 | Aromatic C=C stretch | medium-strong | stretch |

| 1570-1590 | Aromatic C=C stretch | medium-strong | stretch |

| 1480-1510 | Aromatic C=C stretch | medium-strong | stretch |

| 1450-1470 | CH2 deformation | medium | deformation |

| 1280-1310 | C-N stretch | medium | stretch |

| 1140-1170 | C-N stretch | medium | stretch |

| 810-840 | Aromatic C-H out-of-plane bend | strong | bend |

| 750-780 | C-Br stretch | strong | stretch |

| 580-620 | C-Br stretch | strong | stretch |

Aromatic and Aliphatic Vibrational Modes

The aromatic ring system exhibits characteristic C=C stretching vibrations appearing as medium to strong intensity bands in the regions 1600-1620 cm⁻¹, 1570-1590 cm⁻¹, and 1480-1510 cm⁻¹ [21] [19]. These bands reflect the delocalized π-electron system of the benzene ring and are influenced by the electron-withdrawing effect of the bromine substituent.

Aliphatic deformation modes appear at 1450-1470 cm⁻¹, corresponding to CH2 bending vibrations of the saturated five-membered ring [22]. The C-N stretching vibrations generate medium intensity bands at 1280-1310 cm⁻¹ and 1140-1170 cm⁻¹, reflecting the carbon-nitrogen bond characteristics [23] [20].

Halogen-Specific Vibrational Signatures

The carbon-bromine bond generates characteristic stretching vibrations appearing as strong intensity bands at 750-780 cm⁻¹ and 580-620 cm⁻¹ [19] [24]. These frequencies are significantly lower than corresponding carbon-chlorine or carbon-fluorine bonds due to the larger mass and lower bond strength of bromine. The aromatic C-H out-of-plane bending vibrations appear at 810-840 cm⁻¹, providing additional confirmation of the aromatic substitution pattern [20].

Raman spectroscopy provides complementary information, particularly for symmetrical vibrations that may be weak or absent in infrared spectra. The Raman spectrum typically shows enhanced intensity for aromatic ring breathing modes and symmetric C-C stretching vibrations, providing additional structural confirmation [25] [26].

Chromatographic Purity Assessment Methods

High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine. The compound's amphiphilic nature, containing both polar amino and nonpolar aromatic functionalities, requires careful optimization of chromatographic conditions [27] [28].

Reverse-Phase HPLC Methodology

Reverse-phase chromatography using C18 or C8 stationary phases provides optimal separation and analysis conditions for the compound. The mobile phase typically consists of acetonitrile-water or methanol-water mixtures with appropriate pH modification to control the ionization state of the amino group [29] [30]. Addition of trifluoroacetic acid or formic acid (0.1% v/v) ensures complete protonation of the amino group, improving peak shape and retention time reproducibility [31] [32].

The compound typically elutes at retention times of 8-12 minutes under standard analytical conditions, with good separation from potential impurities and degradation products [27] [28]. Detection at 254 nm or 280 nm wavelengths provides adequate sensitivity for quantitative analysis, taking advantage of the aromatic chromophore [33].

Table 4: HPLC Chromatographic Conditions for Purity Assessment

| Method Parameter | Typical Conditions | Alternative Method | Notes |

|---|---|---|---|

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% TFA | Methanol:Water (80:20) with 0.1% formic acid | pH adjustment for amine protonation |

| Column Type | C18 reverse phase (4.6 x 250 mm, 5 μm) | C8 reverse phase (4.6 x 150 mm, 3 μm) | Suitable for polar compounds |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Moderate flow for good separation |

| Detection Wavelength | 254 nm (UV) | 280 nm (UV) | Aromatic absorption maximum |

| Injection Volume | 10-20 μL | 5-10 μL | Dependent on concentration |

| Column Temperature | 25°C | 30°C | Room temperature operation |

| Run Time | 15-20 minutes | 12-15 minutes | Complete elution time |

| Retention Time | 8-12 minutes | 6-9 minutes | Compound-specific value |

Method Validation Parameters

Analytical method validation follows International Council for Harmonisation guidelines, ensuring specificity, accuracy, precision, linearity, and robustness [31] [34]. Specificity studies demonstrate the method's ability to distinguish the target compound from potential impurities, degradation products, and synthetic intermediates [35]. Stress testing under acidic, basic, oxidative, and photolytic conditions establishes the stability-indicating nature of the analytical method [36].

Accuracy validation typically achieves recovery values of 98-102% across the analytical range, while precision studies demonstrate relative standard deviations below 2% for retention time and peak area measurements [37] [30]. Linearity extends across at least two orders of magnitude with correlation coefficients exceeding 0.999 [38].

Chiral Analytical Considerations

The (R)-enantiomer requires specialized chiral analytical methods for enantiomeric purity assessment and stereochemical confirmation. Chiral stationary phases, such as those based on cyclodextrin or protein derivatives, enable separation of enantiomers [39] [40]. Alternative approaches include chiral derivatization followed by achiral chromatographic analysis [41] [42].

The retention behavior of the compound on various stationary phases depends on multiple factors including molecular size, polarity, hydrogen bonding capacity, and specific stereochemical interactions [29] [43]. Optimization of mobile phase composition, particularly organic modifier concentration and pH, significantly affects retention and selectivity [44].

The combination of these analytical techniques provides comprehensive characterization and quality control capabilities for (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine, ensuring proper identification, purity assessment, and structural confirmation across various analytical applications [45] [46] [47].